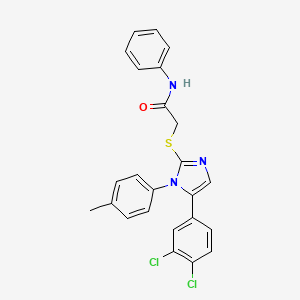

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

This compound features a 1H-imidazole core substituted at the 5-position with a 3,4-dichlorophenyl group and at the 1-position with a p-tolyl (4-methylphenyl) moiety. A thioether linkage connects the imidazole to an N-phenylacetamide group. The acetamide moiety facilitates hydrogen bonding, critical for target interactions.

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2N3OS/c1-16-7-10-19(11-8-16)29-22(17-9-12-20(25)21(26)13-17)14-27-24(29)31-15-23(30)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRNOOXYDVRPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel organic molecule with potential therapeutic applications, particularly in oncology. Its unique structural features, including an imidazole ring and thioether linkage, suggest a range of biological activities, particularly as an inhibitor of maternal embryonic leucine zipper kinase (MELK), which is implicated in cancer cell proliferation and survival.

Structural Characteristics

The compound's structure can be summarized as follows:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, which is known for its biological significance.

- Thioether Linkage : This functional group may enhance the compound's lipophilicity and biological activity.

- Dichlorophenyl and p-Tolyl Groups : These aromatic substituents are believed to play a crucial role in modulating the compound's interaction with biological targets.

The primary mechanism of action of this compound involves the inhibition of MELK. By modulating the activity of this kinase, the compound can potentially disrupt pathways that lead to cancer cell proliferation. The presence of multiple functional groups may also allow for interactions with various cellular targets, enhancing its pharmacological profile.

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit promising anticancer activities. For instance:

- Inhibition of MELK : Studies have shown that MELK inhibitors can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

- Cell Cycle Regulation : Compounds targeting MELK have been associated with alterations in cell cycle progression, leading to reduced viability of cancer cells .

Neuroprotective Effects

While primarily studied for its anticancer properties, there are indications that similar imidazole derivatives may also possess neuroprotective effects. For example, compounds with imidazole structures have been reported to inhibit inflammatory responses in neurodegenerative models, suggesting potential applications in treating conditions like Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- MELK Inhibition and Cancer Cell Lines :

- A study demonstrated that a related imidazole derivative effectively inhibited MELK activity in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis .

- Neuroinflammation Models :

Data Tables

The following table summarizes key findings from studies on related compounds:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Variations

Imidazole Substitution Patterns

Compound 20 () : 2-((4-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Compound : 2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Heterocyclic Acetamide Modifications

Physicochemical Properties

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to verify imidazole, thioether, and acetamide moieties.

- X-ray crystallography : Determines dihedral angles (e.g., 61.8° twist between dichlorophenyl and thiazole rings) and hydrogen-bonding patterns .

- IR spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .

How can contradictions in reported biological activity data for this compound be resolved?

Advanced

Contradictions arise from assay variability or impurity interference. Mitigation strategies include:

- Repurification : Column chromatography or recrystallization to ≥98% purity (verified via HPLC) .

- Dose-response studies : Testing across multiple concentrations to establish EC₅₀/IC₅₀ curves.

- Derivative synthesis : Modifying the p-tolyl or dichlorophenyl groups to isolate structure-activity relationships (SAR) .

What purification techniques are most effective for isolating this compound?

Q. Basic

- Recrystallization : Ethanol or acetone/petroleum ether mixtures yield high-purity crystals .

- Column chromatography : Silica gel with hexane:ethyl acetate (4:1) gradients removes unreacted starting materials .

How can computational models predict the compound’s reactivity in novel reactions?

Advanced

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioether sulfur’s nucleophilicity can be quantified to design alkylation or oxidation reactions. Reaction path sampling (e.g., NEB method) identifies transition states and energy barriers .

What strategies are used to determine the crystal structure of this compound?

Basic

Single crystals are grown via slow evaporation of methanol/acetone (1:1). X-ray diffraction (Cu-Kα radiation) resolves the lattice parameters, followed by refinement using SHELXL to model hydrogen bonding (e.g., N–H⋯N motifs) and torsional angles .

How can intermolecular interactions inferred from crystallography guide formulation studies?

Advanced

Hydrogen-bonding networks (e.g., R₂²(8) motifs) inform co-crystal design with excipients like succinic acid. Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., COX-1/2 enzymes) based on crystal-derived conformers .

What solvent systems are suitable for large-scale synthesis of this compound?

Q. Basic

- Polar aprotic solvents : DMF or DMSO for dissolving intermediates.

- Eco-friendly alternatives : Ethanol/water mixtures reduce toxicity while maintaining yield (80–85%) .

How can stability issues during synthesis (e.g., thiol oxidation) be mitigated?

Q. Advanced

- Inert atmosphere : N₂ or Ar gas prevents disulfide formation.

- Low-temperature conditions : Stirring at 0–5°C slows side reactions .

- Radical scavengers : Addition of BHT (butylated hydroxytoluene) inhibits oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.